molecular formula C11H14BrNO B022829 2-bromo-N,N-diethylbenzamide CAS No. 76041-86-6

2-bromo-N,N-diethylbenzamide

Cat. No.: B022829
CAS No.: 76041-86-6
M. Wt: 256.14 g/mol
InChI Key: BYMBWCOGISFGJL-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethylbenzamide is an organic compound with the molecular formula C₁₁H₁₄BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and the amide nitrogen is diethylated

Scientific Research Applications

2-Bromo-N,N-diethylbenzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential biological activities.

Safety and Hazards

2-bromo-N,N-diethylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Suitable personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N,N-diethylbenzamide can be synthesized through the bromination of N,N-diethylbenzamide. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form N,N-diethylbenzamide using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidative reactions can convert the amide group to a carboxylic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of N,N-diethylbenzamide.

    Oxidation: Formation of carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the diethylamide group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of ethyl groups on the amide nitrogen.

    2-Bromo-N,N-diisopropylbenzamide: Similar structure but with isopropyl groups instead of ethyl groups on the amide nitrogen.

    2-Bromo-N,N-dibutylbenzamide: Similar structure but with butyl groups instead of ethyl groups on the amide nitrogen.

Uniqueness

2-Bromo-N,N-diethylbenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of ethyl groups on the amide nitrogen provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMBWCOGISFGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349940
Record name 2-bromo-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76041-86-6
Record name 2-bromo-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HOBT (2.72 g, 10.08 mmol), DIPEA (3.52 mL, 20.16 mmol), 2-bromo benzoic acid (4.08 g, 10.08 mmol), and diethyl amine (2.08 mL, 10.08 mmol) were dissolved in DCM (100 mL) and stirred at r.t. for about 30 minutes. EDCI (3.86 g, 10.08 mmol) was added, and the mixture was stirred at r.t. for about 16 hours. The reaction was concentrated to an oil, and the oil was purified via column chromatography to give 2-bromo-N,N-diethyl-benzamide (3.35 g, 68%) as a yellow oil.
Name
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
3.52 mL
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.86 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-bromo-N,N-diethylbenzamide less reactive in palladium-catalyzed direct arylations compared to its 4-bromo counterpart?

A1: The research paper highlights that this compound exhibits only moderate reactivity in palladium-catalyzed direct arylations. [] This reduced reactivity is likely due to steric hindrance. The bulky diethyl amide group at the ortho position (position 2) to the bromine atom hinders the approach of the palladium catalyst and the heteroarene coupling partner. This steric clash makes the oxidative addition step, a crucial stage in the catalytic cycle, more challenging, thus slowing down the overall reaction rate. In contrast, 4-bromobenzamides, lacking this steric constraint, readily undergo the coupling reaction.

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